1-Aminoisoquinoline-4-carbonitrile

CAS No.:

Cat. No.: VC3332092

Molecular Formula: C10H7N3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7N3 |

|---|---|

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 1-aminoisoquinoline-4-carbonitrile |

| Standard InChI | InChI=1S/C10H7N3/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9/h1-4,6H,(H2,12,13) |

| Standard InChI Key | SGRXIUJMVHKGCF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2N)C#N |

Introduction

Chemical Structure and Properties

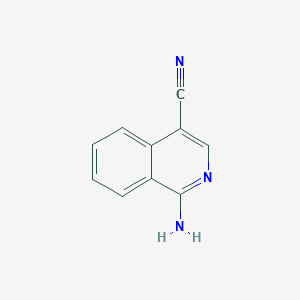

1-Aminoisoquinoline-4-carbonitrile (C₁₀H₇N₃) is a nitrogen-containing heterocyclic compound with a molecular weight of 169.18 g/mol . It features an isoquinoline core structure with an amino group at the 1-position and a cyano (nitrile) group at the 4-position. The compound is identified by the CAS Registry Number 53000-57-0, which serves as its unique identifier in chemical databases and literature .

The physical appearance of 1-aminoisoquinoline-4-carbonitrile is documented as a pale yellow solid, which is consistent with many aromatic nitrile compounds . While comprehensive solubility data is limited in the available literature, the compound's structure suggests solubility in common organic solvents like methanol, ethyl acetate, and dimethyl sulfoxide, which were utilized during its synthesis and purification processes.

Structural Characteristics

The compound's structure combines several important functional groups:

-

An isoquinoline core (fused benzene and pyridine rings)

-

A primary amine (-NH₂) at position 1

-

A nitrile group (-CN) at position 4

This particular arrangement of functional groups creates a compound with potentially diverse reactivity patterns, making it valuable for various synthetic applications and pharmaceutical research.

Synthesis Methodologies

The synthesis of 1-aminoisoquinoline-4-carbonitrile has been documented in scientific literature, with one notable method being the reaction between 2-cyanophenylacetonitrile and 1,3,5-triazine under basic conditions .

Synthesis from 2-Cyanophenylacetonitrile and 1,3,5-Triazine

This synthetic route represents an efficient method for preparing 1-aminoisoquinoline-4-carbonitrile with good yields. The detailed procedure involves:

-

Combining 2-cyanophenylacetonitrile (300 mg, 2.11 mmol) with 1,3,5-triazine (205.3 mg, 2.53 mmol) in methanol (10.6 mL)

-

Adding 28% sodium methoxide (NaOMe) methanol solution (2.04 g, 10.6 mmol)

-

Stirring the reaction mixture at ambient temperature for 1 hour

-

Quenching the reaction with 10% ammonium chloride solution

-

Extracting with ethyl acetate

-

Drying over magnesium sulfate, filtering, and concentrating

-

Purifying the crude product by recrystallization from isopropanol/heptane

This method yields 1-aminoisoquinoline-4-carbonitrile as a pale yellow solid with a yield of 81.6%, indicating an efficient synthetic process .

Reaction Conditions and Yield

The synthesis of 1-aminoisoquinoline-4-carbonitrile requires specific reaction conditions to ensure optimal yield and purity. The table below summarizes the key reaction parameters:

| Parameter | Value/Condition |

|---|---|

| Reactants | 2-cyanophenylacetonitrile + 1,3,5-triazine |

| Solvent | Methanol |

| Base | Sodium methoxide (28% in methanol) |

| Temperature | Ambient (~20°C) |

| Reaction time | 1 hour |

| Atmosphere | Inert |

| Workup | Aqueous NH₄Cl, extraction with EtOAc |

| Purification | Recrystallization from iPrOH/Heptane |

| Yield | 81.6% |

| Product appearance | Pale yellow solid |

This synthetic approach demonstrates the effectiveness of using triazine derivatives in the construction of substituted isoquinolines . The reaction likely proceeds through a nucleophilic attack followed by ring transformation and rearrangement to form the isoquinoline scaffold.

Related Isoquinoline Derivatives

While specific research on 1-aminoisoquinoline-4-carbonitrile is somewhat limited in the available search results, understanding the broader context of isoquinoline derivatives provides valuable insights into the potential significance of this compound.

Structural Analogues

The isoquinoline scaffold serves as a foundation for numerous compounds with varied substituents and positions. One such analogue is 1-aminoisoquinoline-7-carbonitrile (CAS: 215454-25-4), which differs from the subject compound only in the position of the nitrile group . This positional isomer shares the same molecular formula (C₁₀H₇N₃) and molecular weight (169.18 g/mol) but exhibits different chemical and biological properties due to the altered position of the cyano group .

Biological Activity of Isoquinoline Derivatives

Isoquinoline derivatives have demonstrated significant antibacterial activity against various plant pathogens. Research has shown that structural modifications at the C-3, C-4, C-5, and C-7 positions of isoquinoline compounds significantly impact their biological activity . For instance:

-

Isoquinoline-3-carboxylic acid exhibits high antibacterial activity against several plant pathogens

-

3-isoquinolinecarbonitrile shows promising antibacterial activity against certain bacteria

-

1-aminoisoquinoline demonstrates selective activity against specific bacterial strains

The table below summarizes the inhibition rates of selected isoquinoline derivatives against three bacterial strains at different concentrations:

| Compound | Xoo | Rs | Ac | |||

|---|---|---|---|---|---|---|

| 100 μg/mL | 50 μg/mL | 100 μg/mL | 50 μg/mL | 100 μg/mL | 50 μg/mL | |

| 1-aminoisoquinoline | 73.41 | 55.27 | 62.18 | 37.72 | 40.37 | 24.75 |

| Isoquinoline-3-carboxylic acid | 97.82 | 94.67 | 94.06 | 96.19 | 98.10 | 97.27 |

| 3-isoquinolinecarbonitrile | 42.67 | 45.87 | 58.21 | 25.29 | 30.82 | 12.89 |

While this data doesn't specifically include 1-aminoisoquinoline-4-carbonitrile, it suggests that nitrile-substituted isoquinolines, particularly those with substituents at position 4, may exhibit interesting biological activities worthy of further investigation .

Chemical Reactivity and Synthetic Utility

The structure of 1-aminoisoquinoline-4-carbonitrile offers multiple reactive sites that can be exploited for further chemical transformations. Recent research on isoquinoline chemistry has revealed several interesting reaction pathways that may be applicable to this compound.

C-4 Position Reactivity

Research on isoquinolines has shown that the C-4 position demonstrates unique reactivity patterns. For instance, studies have described procedures for C-4 alkylation of isoquinolines using vinyl ketones as electrophiles . While 1-aminoisoquinoline-4-carbonitrile already has a nitrile group at this position, understanding C-4 reactivity in isoquinolines provides insight into the chemical behavior of these systems.

The presence of an amino group at position 1 likely influences the electronic properties of the isoquinoline ring system, potentially altering the reactivity at other positions. This could create opportunities for selective functionalization and derivatization reactions that might be useful in synthesizing more complex structures.

Nitrile Group Transformations

The cyano group at position 4 represents a versatile functional handle that can be transformed into various other functional groups:

-

Hydrolysis to carboxylic acids

-

Reduction to primary amines or aldehydes

-

Conversion to tetrazoles

-

Use in cycloaddition reactions

These potential transformations make 1-aminoisoquinoline-4-carbonitrile a valuable synthetic intermediate for accessing more complex isoquinoline derivatives with potential applications in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume